

Physicochemical Properties of 1-Cyclopentyl-3-(propan-2-yl)urea: A Technical Guide

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Compound of Interest

Compound Name: 1-Cyclopentyl-3-(propan-2-yl)urea

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Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the organic compound **1-Cyclopentyl-3-(propan-2-yl)urea**. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established experimental protocols for determining key physicochemical parameters relevant to drug discovery and development. These parameters include melting point, solubility, lipophilicity (log P), and acidity constant (pKa). The guide also includes computed property values to offer a theoretical profile of the compound. This information is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel urea derivatives for potential therapeutic applications.

Introduction

Urea-containing compounds are a significant class of molecules in medicinal chemistry, known for their ability to form stable hydrogen bonds with biological targets.[1] The compound 1-Cyclopentyl-3-(propan-2-yl)urea, a disubstituted urea, possesses structural motifs that are of interest in drug design. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide details the theoretical properties and the methodologies for the experimental determination of its key physicochemical characteristics.



Chemical Identity

Identifier	Value	
IUPAC Name	1-Cyclopentyl-3-(propan-2-yl)urea	
Molecular Formula	C9H18N2O	
Molecular Weight	170.25 g/mol	
Canonical SMILES	CC(C)NC(=O)NC1CCCC1	
CAS Number	Not available	

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for **1-Cyclopentyl-3-(propan-2-yl)urea**. These values are estimations and should be confirmed by experimental analysis.

Property	Predicted Value	Source
XLogP3	1.9	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	41.1 Ų	PubChem
pKa (most basic)	Not available	-

Note: Predicted values are generated by computational algorithms and may differ from experimental results.

Experimental Protocols for Physicochemical Property Determination



This section outlines standard experimental procedures for determining the key physicochemical properties of a solid organic compound like **1-Cyclopentyl-3-(propan-2-yl)urea**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2][3]

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]
- Apparatus: The capillary tube is attached to a thermometer or placed in a heating block of a melting point apparatus.[2][3]
- Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[3]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded as the melting point range.[2][6]

Aqueous Solubility

Solubility, particularly in aqueous media, is a critical determinant of a drug candidate's bioavailability.[7][8] Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[9][10]

Methodology: Equilibrium Shake-Flask Method (Thermodynamic Solubility)

- Preparation: An excess amount of the solid compound is added to a vial containing a buffer solution of a specific pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).[11]
- Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure



equilibrium is reached.[8][11]

- Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[11]
- Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

Lipophilicity (log P)

The octanol-water partition coefficient (log P) is the primary measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

- Phase Preparation: n-Octanol and an aqueous buffer (e.g., pH 7.4) are mutually saturated by mixing and allowing them to separate.[12]
- Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand until the two phases have completely separated.[13]
- Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[12]
- Calculation: The log P value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH. The urea functional group is very weakly basic.[14][15]

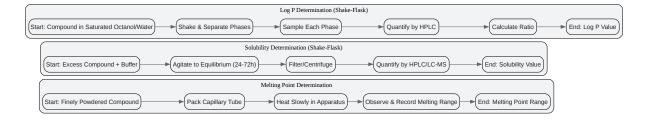


Methodology: Potentiometric Titration

- Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of this curve.[16] For very weak bases, other methods like spectrophotometry or NMR spectroscopy may be more suitable.
 [16]

Experimental Workflows

The following diagrams illustrate the general workflows for determining the physicochemical properties discussed.



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General Experimental Workflows



Conclusion

While experimental data for **1-Cyclopentyl-3-(propan-2-yl)urea** is not readily available in the public domain, this guide provides a robust framework for its physicochemical characterization. The outlined experimental protocols are standard in the pharmaceutical industry and will yield reliable data crucial for the advancement of this compound in any drug discovery pipeline. The provided computed values offer a preliminary assessment that can guide initial experimental design. A comprehensive experimental evaluation of the properties detailed herein is strongly recommended for any further development of this and related urea derivatives.

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